molecular formula C8H15NO3 B8711075 3-(Pentanoylamino)propionic acid

3-(Pentanoylamino)propionic acid

Cat. No.: B8711075
M. Wt: 173.21 g/mol
InChI Key: GCJVTAQXNKLZRD-UHFFFAOYSA-N
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Description

3-(Pentanoylamino)propionic acid is a derivative of propionic acid (C₃H₆O₂) featuring a pentanoyl group (C₅H₉O) attached via an amide linkage at the β-carbon (third carbon) of the propionic acid backbone. Its structure (Fig.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(pentanoylamino)propanoic acid

InChI

InChI=1S/C8H15NO3/c1-2-3-4-7(10)9-6-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)

InChI Key

GCJVTAQXNKLZRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Acylated Propionic Acid Derivatives

Compounds with acyl groups attached to the β-carbon of propionic acid via amide bonds exhibit variations in chain length and functional groups, impacting their physicochemical and biological properties.

Compound Acyl Group Molecular Formula Key Properties/Applications Reference
3-Acetamidopropionic acid Acetyl C₅H₉NO₃ Higher water solubility; used in peptide synthesis
3-(Butanoylamino)propionic acid Butanoyl C₇H₁₃NO₃ Intermediate lipophilicity; potential prodrug design
3-(Pentanoylamino)propionic acid Pentanoyl C₈H₁₅NO₃ Increased lipophilicity; possible use in drug delivery

Key Differences :

  • Solubility: Longer acyl chains (e.g., pentanoyl vs. acetyl) reduce water solubility but enhance lipid membrane permeability, critical for bioavailability in pharmaceuticals .
  • Synthesis: These compounds are typically synthesized via amidation reactions. For example, describes using DBU in THF to form similar amide bonds, suggesting analogous methods for this compound .

Phenyl-Substituted Propionic Acids

Phenyl derivatives of propionic acid, such as 3-phenylpropionic acid (dihydrocinnamic acid), differ in electronic and steric properties due to aromatic substituents.

Compound Substituent Molecular Formula Key Properties/Applications Reference
3-Phenylpropionic acid Phenyl C₉H₁₀O₂ Flavor industry; precursor to fragrances
3-(4-Hydroxyphenyl)propionic acid 4-Hydroxyphenyl C₉H₁₀O₃ Microbial metabolite; antioxidant
This compound Pentanoylamino C₈H₁₅NO₃ Likely inert to microbial dehydroxylation due to amide bond

Key Differences :

  • Metabolism: Phenylpropionic acids undergo microbial dehydroxylation and side-chain shortening (e.g., to benzoic acid), while the amide bond in this compound may resist such degradation .
  • Acidity: The electron-withdrawing amide group in this compound likely increases acidity compared to phenyl derivatives, affecting ionizability and solubility .

Sulfur-Containing Propionic Acid Derivatives

Sulfur-based substituents, such as sulfones or sulfoxides, introduce distinct electronic effects compared to acyl or phenyl groups.

Compound Substituent Molecular Formula Key Properties/Applications Reference
3-(Benzyl-methanesulfonyl-amino)-propionic acid Methanesulfonyl C₁₁H₁₅NO₄S Anti-inflammatory applications
This compound Pentanoylamino C₈H₁₅NO₃ Lower polarity; potential for hydrophobic interactions

Key Differences :

  • Reactivity: Sulfur-containing groups participate in redox reactions, whereas the pentanoylamino group is more chemically stable under physiological conditions .

Metabolic Intermediates and Conjugates

Propionic acid derivatives often serve as intermediates in metabolic pathways or phase II conjugation.

Compound Role Key Pathway Reference
3-(3-Hydroxyphenyl)propionic acid Microbial catabolite of flavonoids Converted to benzoic acid via dehydroxylation
3-(Trimethylsilyl)propionic acid NMR internal standard Used in metabolomic studies
This compound Potential prodrug Amide bond may resist phase II conjugation

Key Insight :

  • The amide linkage in this compound could slow enzymatic hydrolysis, extending its half-life compared to ester-linked analogs .

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